(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Cytotoxic Activity in Cancer Research
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone and its derivatives have been explored for their cytotoxic effects on cancer cell lines. Özdemir et al. (2019) synthesized derivatives of this compound and evaluated their effects on liver and colon cancer cell lines, revealing significant cytotoxic activity (Özdemir et al., 2019).
Antimicrobial and Antifungal Properties
Research has also focused on the antimicrobial properties of these compounds. Patel et al. (2011) synthesized new pyridine derivatives and found them to exhibit variable and modest activity against bacterial and fungal strains (Patel et al., 2011).
Anti-HIV Activity
A study by Ashok et al. (2015) involved synthesizing β-carboline derivatives of the compound and evaluating them for HIV-1 and HIV-2 inhibition, finding specific analogues displaying selective inhibition of the HIV-2 strain (Ashok et al., 2015).
Antiproliferative and Structural Analysis
Benaka Prasad et al. (2018) conducted a study on a related compound, focusing on its antiproliferative activity and structural characterization, which included X-ray diffraction studies (Benaka Prasad et al., 2018).
Anticonvulsant and Sodium Channel Blocking
Compounds related to this compound have been synthesized for their potential as anticonvulsant agents and sodium channel blockers. Malik and Khan (2014) demonstrated the effectiveness of these compounds in the maximal electroshock test and their influence on sodium channels (Malik & Khan, 2014).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets . These targets can include enzymes, receptors, and other proteins involved in cellular processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and changes would depend on the particular target and the structure of the compound .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, tumor growth, diabetes, allergies, and many others .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of the compound would depend on its specific structure and the organism in which it is administered .
Result of Action
Imidazole derivatives are known to have a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects would depend on the compound’s targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets .
Safety and Hazards
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN6O/c19-13-2-1-3-14(20)17(13)18(27)25-10-8-24(9-11-25)15-4-5-16(23-22-15)26-7-6-21-12-26/h1-7,12H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFABTLONCIFATD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=C(C=CC=C4Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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